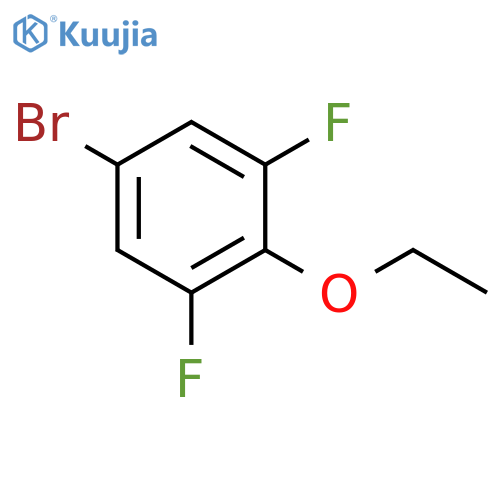

Cas no 115467-04-4 (5-Bromo-2-ethoxy-1,3-difluorobenzene)

5-Bromo-2-ethoxy-1,3-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-ethoxy-1,3-difluorobenzene

- 5-bromo-2-ethoxy-1,3-difluoro-benzene

- CS-0195080

- Benzene, 5-bromo-2-ethoxy-1,3-difluoro-

- NDUBLGNFIPJKSL-UHFFFAOYSA-N

- A893869

- E91774

- 4-bromo-2,6-difluorophenetole

- 1-Bromo-3,5-difluoro-4-ethoxybenzene

- 115467-04-4

- AKOS022187097

- SCHEMBL3800127

- 4-Ethoxy-3,5-difluorobromobenzene

-

- MDL: MFCD18917873

- インチ: InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3

- InChIKey: NDUBLGNFIPJKSL-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=C(C=C1F)Br)F

計算された属性

- せいみつぶんしりょう: 235.96483g/mol

- どういたいしつりょう: 235.96483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 9.2Ų

5-Bromo-2-ethoxy-1,3-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC50441-10g |

4-Ethoxy-3,5-difluorobromobenzene |

115467-04-4 | 98% | 10g |

£395.00 | 2025-02-21 | |

| TRC | B111710-50mg |

5-Bromo-2-ethoxy-1,3-difluorobenzene |

115467-04-4 | 50mg |

$ 95.00 | 2022-06-07 | ||

| 1PlusChem | 1P000GHQ-1g |

Benzene, 5-bromo-2-ethoxy-1,3-difluoro- |

115467-04-4 | 95% | 1g |

$105.00 | 2025-02-18 | |

| A2B Chem LLC | AA20574-250mg |

5-Bromo-2-ethoxy-1,3-difluorobenzene |

115467-04-4 | 250mg |

$75.00 | 2024-04-20 | ||

| 1PlusChem | 1P000GHQ-250mg |

Benzene, 5-bromo-2-ethoxy-1,3-difluoro- |

115467-04-4 | 95 | 250mg |

$79.00 | 2025-03-20 | |

| Crysdot LLC | CD12177906-5g |

5-Bromo-2-ethoxy-1,3-difluorobenzene |

115467-04-4 | 95+% | 5g |

$424 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265750-5g |

5-Bromo-2-ethoxy-1,3-difluorobenzene |

115467-04-4 | 95+% | 5g |

¥3567.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265750-10g |

5-Bromo-2-ethoxy-1,3-difluorobenzene |

115467-04-4 | 95+% | 10g |

¥6522.00 | 2024-08-09 | |

| abcr | AB429471-5g |

1-Bromo-3,5-difluoro-4-ethoxybenzene; . |

115467-04-4 | 5g |

€539.30 | 2024-04-20 | ||

| 1PlusChem | 1P000GHQ-10g |

Benzene, 5-bromo-2-ethoxy-1,3-difluoro- |

115467-04-4 | 95% | 10g |

$498.00 | 2025-02-18 |

5-Bromo-2-ethoxy-1,3-difluorobenzene 関連文献

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

5-Bromo-2-ethoxy-1,3-difluorobenzeneに関する追加情報

Introduction to 5-Bromo-2-ethoxy-1,3-difluorobenzene (CAS No. 115467-04-4)

5-Bromo-2-ethoxy-1,3-difluorobenzene, identified by its Chemical Abstracts Service (CAS) number 115467-04-4, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated benzenes, which are widely studied due to their unique electronic and steric properties, making them valuable intermediates in the synthesis of various bioactive molecules.

The structural motif of 5-Bromo-2-ethoxy-1,3-difluorobenzene consists of a benzene ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and two fluorine atoms at the 1 and 3 positions. This specific arrangement imparts distinct reactivity and functionality, which has been exploited in numerous synthetic pathways. The presence of both bromine and fluorine atoms makes this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity in drug candidates. 5-Bromo-2-ethoxy-1,3-difluorobenzene has emerged as a key building block in the development of novel therapeutic agents. Its applications span across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.

One of the most compelling aspects of 5-Bromo-2-ethoxy-1,3-difluorobenzene is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancerous cells. By incorporating this compound into kinase inhibitor molecules, researchers have been able to develop potent and selective inhibitors that exhibit promising preclinical activity. For instance, derivatives of 5-Bromo-2-ethoxy-1,3-difluorobenzene have been reported to target specific tyrosine kinases, demonstrating efficacy in inhibiting tumor growth in vitro and in vivo.

Another area where 5-Bromo-2-ethoxy-1,3-difluorobenzene has shown promise is in the development of antiviral agents. The unique electronic properties of fluorinated aromatic compounds can influence the binding kinetics and thermodynamics of viral proteases and polymerases. Recent studies have highlighted the use of 5-Bromo-2-ethoxy-1,3-difluorobenzene derivatives as scaffolds for designing inhibitors against RNA viruses. These inhibitors have demonstrated potential in reducing viral replication by interfering with critical enzymatic steps.

The agrochemical industry has also benefited from the incorporation of 5-Bromo-2-ethoxy-1,3-difluorobenzene into crop protection agents. Its structural features contribute to the development of herbicides and fungicides that exhibit improved efficacy against resistant plant pathogens. The fluorine atoms enhance the lipophilicity of these compounds, allowing for better absorption and translocation within plant tissues. This has led to the discovery of novel agrochemicals that offer enhanced performance while maintaining environmental safety profiles.

The synthetic methodologies for preparing 5-Bromo-2-ethoxy-1,3-difluorobenzene have been refined over time to achieve higher yields and purities. Traditional approaches often involve multi-step sequences starting from commercially available precursors such as bromobenzene or ethylbenzene. However, modern synthetic strategies have leveraged transition metal catalysis and flow chemistry to streamline these processes. For example, palladium-catalyzed cross-coupling reactions have enabled direct functionalization at specific positions on the benzene ring without extensive purification steps.

The safety profile of 5-Bromo-2-ethoxy-1,3-difluorobenzene is another critical consideration in its application. While halogenated aromatic compounds can pose certain hazards if mishandled, proper handling protocols ensure that researchers can utilize this compound safely in their work. Industrial-scale production adheres to stringent regulatory guidelines to minimize risks associated with exposure during synthesis and formulation.

Looking ahead, the future prospects for 5-Bromo-2-ethoxy-1,3-difluorobenzene are promising as research continues to uncover new applications and optimize synthetic routes. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel derivatives with enhanced properties. Additionally, green chemistry principles are being integrated into synthetic workflows to reduce environmental impact while maintaining high efficiency.

In conclusion,5-Bromo-2 ethoxy 1 3 difluorobenzene (CAS No 115467044) stands as a versatile intermediate with broad utility across pharmaceutical agrochemical and material science domains Its unique structural features continue to drive innovation enabling the development of next generation therapeutics agrochemicals and advanced materials The ongoing exploration into its applications underscores its significance as a valuable chemical entity

115467-04-4 (5-Bromo-2-ethoxy-1,3-difluorobenzene) 関連製品

- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)

- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)

- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)

- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)

- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)

- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)

- 79473-12-4(Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)

- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)